molecular formula C13H21N3O2 B13888596 Tert-butyl 3,4-diaminophenethylcarbamate CAS No. 159417-95-5

Tert-butyl 3,4-diaminophenethylcarbamate

Cat. No.: B13888596
CAS No.: 159417-95-5
M. Wt: 251.32 g/mol
InChI Key: YZBRIYWIBDSRQJ-UHFFFAOYSA-N
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Description

Tert-butyl 3,4-diaminophenethylcarbamate: is a chemical compound with the molecular formula C13H21N3O2 and a molecular weight of 251.32 g/mol . It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,4-diaminophenethylcarbamate typically involves the reaction of 3,4-diaminophenethylamine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3,4-diaminophenethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Tert-butyl 3,4-diaminophenethylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3,4-diaminophenethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the specific biological system. It may also interact with cellular receptors and signaling pathways, leading to various physiological effects .

Comparison with Similar Compounds

  • Tert-butyl 3,5-diaminophenylcarbamate
  • Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
  • Tert-butyl (4-ethynylphenyl)carbamate

Comparison: Tert-butyl 3,4-diaminophenethylcarbamate is unique due to its specific structure, which includes both tert-butyl and 3,4-diaminophenethyl groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it suitable for specific applications in research and industry. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .

Properties

CAS No.

159417-95-5

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl N-[2-(3,4-diaminophenyl)ethyl]carbamate

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-7-6-9-4-5-10(14)11(15)8-9/h4-5,8H,6-7,14-15H2,1-3H3,(H,16,17)

InChI Key

YZBRIYWIBDSRQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)N)N

Origin of Product

United States

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